Cirsilineol

Overview

Description

Cirsilineol is a bioactive flavone isolated from Artemisia and from Teucrium gnaphalodes . It has been reported to exhibit anticancer effects against several human cancer cell lines . It also has antioxidant, anticancer, and antibacterial properties .

Molecular Structure Analysis

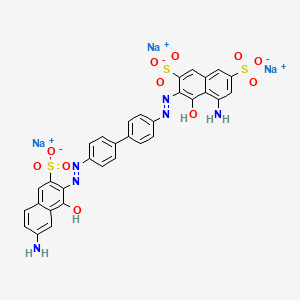

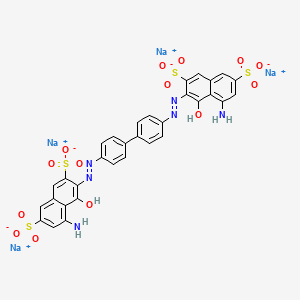

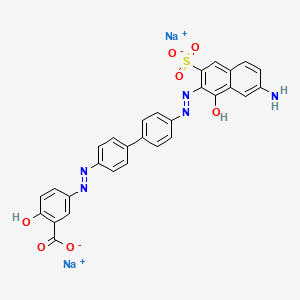

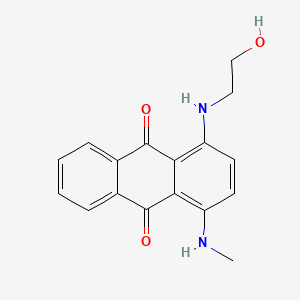

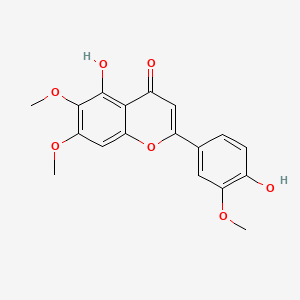

This compound has the molecular formula C18H16O7 . Its IUPAC name is 4′,5-Dihydroxy-3′,6,7-trimethoxyflavone . The average mass is 344.315 Da and the monoisotopic mass is 344.089600 Da .

Chemical Reactions Analysis

This compound has been found to react with hydroxyl radicals . The overall OH rate constant is 233.1838 E-12 cm3/molecule-sec .

Physical And Chemical Properties Analysis

This compound has a density of 1.387g/cm3 . Its boiling point is 585ºC at 760 mmHg . The flash point is 215.2ºC .

Scientific Research Applications

Anti-Cancer Properties

Cirsilineol, a compound isolated from the herb Artemisia vestita Wall, exhibits significant anti-proliferative activity against various types of cancer cells. Studies have demonstrated its ability to inhibit the proliferation of cancer cells like Caov-3, Skov-3, PC3, and Hela through inducing apoptosis via the mitochondrial pathway. This involves changes in mitochondrial membrane potential, release of cytochrome c into the cytosol, and activation of caspases and poly (ADP-ribose) polymerase (Sheng et al., 2008). Further research on lung squamous cell carcinoma has revealed this compound's potential in inducing ROS-mediated apoptosis, indicating its promise in cancer treatment (Pathak et al., 2020).

Gastroprotective Effects

This compound also displays gastroprotective effects. A study involving a hydrochloric acid/ethanol-induced gastric ulcer model in rats found that this compound administration led to a decrease in ulcer index, total acidity, and inflammatory cytokines, while increasing hemoglobin level and antioxidant enzymes. This suggests its potential in preventing the development of gastric ulcers (Gong et al., 2021).

Anti-Inflammatory and Immunosuppressive Effects

This compound has demonstrated significant anti-inflammatory and immunosuppressive effects. It has been shown to inhibit the proliferation and activation of T cells, thereby contributing to its efficacy in treating various inflammatory diseases. This is particularly notable in the context of traditional Tibetan medicine, where Artemisia vestita, the source of this compound, is commonly used (Yin et al., 2008).

Potential in Treating Allergic Diseases

In studies focusing on allergic rhinitis, this compound has shown promising results in reducing symptoms such as sneezing and nasal rubbing in animal models. Its ability to decrease pro-inflammatory markers and oxidative stress markers suggests a potential role in managing allergic diseases (Li et al., 2021).

Therapeutic Applications and Health Benefits

A comprehensive review highlights the broad range of this compound's medicinal applications, including its anti-proliferative, gastroprotective, anti-Helicobacter pylori, anti-diabetic, and antioxidant activities. The review also discusses its therapeutic effectiveness against various types of cancers, as well as its significance in treating allergic rhinitis, inflammation, and other conditions (Patel, 2022).

Mechanism of Action

Cirsilineol, also known as Anisomelin or Eupatrin, is a natural flavonoid compound found in various species of the Artemisia plant . It has been recognized for its diverse biological activities, including antioxidant, anticancer, and antibacterial properties .

Target of Action

This compound primarily targets osteoclasts, a type of bone cell that breaks down bone tissue . It also targets blood coagulation Factor Xa, which plays a crucial role in blood clotting .

Mode of Action

This compound inhibits osteoclast activity by suppressing the expression of osteoclast-related genes and proteins . It also inhibits the enzymatic activity of Factor Xa, thereby preventing blood clot formation .

Biochemical Pathways

This compound acts through the NF-κb/ERK/p38 signaling pathways to inhibit osteoclast differentiation and activity . It also blocks the IFN-γ/STAT1/T-bet signaling in intestinal CD4+ T cells .

Pharmacokinetics

Its therapeutic effects have been observed in various in vitro and in vivo studies, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

This compound’s action results in the inhibition of osteoclast activity, leading to a reduction in bone resorption and alleviation of osteoporosis . It also demonstrates antithrombotic efficacy by inhibiting Factor Xa and platelet aggregation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its anti-osteoclast activity was observed in an environment mimicking postmenopausal osteoporosis . .

Future Directions

Cirsilineol has shown promising results in the treatment of various conditions. It has been found to have potent immunosuppressive and anti-tumor properties . It also significantly ameliorates trinitro-benzene sulfonic acid (TNBS)-induced T-cell-mediated experimental colitis in mice . Furthermore, it has been suggested as a potential pharmacological candidate for a novel class of anti-FXa and antiplatelet medications . More research is needed to fully understand its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Cirsilineol interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the enzymatic activity of blood coagulation factor Xa . This interaction plays a crucial role in its antithrombotic action .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to be lethal to many cancer cells . It also influences cell function by inhibiting the activation of bone resorption ability . In addition, it has been found to suppress the expression of osteoclast-related genes and proteins via blocking nuclear factor (NF)-κb, ERK, and p38 signaling cascades .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits F-actin ring formation, thus reducing the activation of bone resorption ability . It also suppresses the expression of osteoclast-related genes and proteins via blocking nuclear factor (NF)-κb, ERK, and p38 signaling cascades .

properties

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-13-6-9(4-5-10(13)19)12-7-11(20)16-14(25-12)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOSQMWSWLZQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194314 | |

| Record name | Cirsilineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41365-32-6 | |

| Record name | Cirsilineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41365-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirsilineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041365326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cirsilineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08DZZ529FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cirsilineol?

A1: this compound possesses the molecular formula C18H16O7 and a molecular weight of 344.32 g/mol. []

Q2: What spectroscopic techniques have been employed to characterize this compound?

A2: Researchers have utilized various spectroscopic techniques to elucidate the structure of this compound. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, COSY, NOESY, HSQC, and HMBC experiments provide detailed information about the hydrogen and carbon atoms within the molecule, aiding in structural determination. [, , , ]

- Mass Spectrometry (MS): Techniques like LSIMS, EI-MS, D/CI-MS, and TSP-MS provide information about the molecular weight and fragmentation pattern of the compound, supporting structural identification. [, , ]

- Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy helps identify the presence of conjugated systems and functional groups within the molecule, contributing to the characterization of this compound. [, , ]

Q3: How does this compound exert its antiproliferative effects?

A3: Studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines through the induction of apoptosis. This process involves: [, , ]

- Mitochondrial Pathway: this compound triggers changes in mitochondrial membrane potential, leading to the release of cytochrome c. [, ]

- Caspase Activation: The released cytochrome c activates caspases, such as caspase-3 and caspase-9, which are crucial enzymes in the apoptotic cascade. [, ]

- Bcl-2 Family Protein Modulation: this compound influences the expression of Bcl-2 family proteins, increasing pro-apoptotic Bax levels and decreasing anti-apoptotic Bcl-2 expression, further promoting apoptosis. []

Q4: What are the potential mechanisms behind this compound's anti-inflammatory effects?

A4: Research indicates that this compound exerts anti-inflammatory actions through several mechanisms, including:

- NF-κB Inhibition: this compound suppresses the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. It achieves this by inhibiting the phosphorylation and degradation of IκBα, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. [, ]

- HO-1 Induction: this compound upregulates heme oxygenase-1 (HO-1) expression. HO-1 is an enzyme with antioxidant and anti-inflammatory properties, contributing to the protective effects of this compound against inflammation. [, ]

- COX-2 and iNOS Suppression: this compound downregulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for producing pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO), respectively. [, ]

Q5: What are the implications of this compound's anti-Helicobacter pylori activity?

A5: this compound exhibits potent antibacterial activity specifically against Helicobacter pylori []. This finding suggests its potential as a therapeutic agent for treating H. pylori infections, a major cause of gastric ulcers and a risk factor for gastric cancer.

Q6: How does this compound contribute to gastroprotection?

A6: this compound demonstrates gastroprotective effects, primarily by: []

- Reducing Gastric Acidity: this compound decreases total acidity in the stomach, mitigating the damaging effects of excessive acid. []

- Enhancing Antioxidant Defenses: this compound elevates the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in gastric tissues, protecting against oxidative damage. []

- Suppressing Inflammatory Cytokines: this compound reduces the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α), in gastric tissues, further contributing to its protective effects. []

Q7: What is the significance of this compound's interaction with blood coagulation factor Xa (FXa)?

A7: Research indicates that this compound acts as a potent inhibitor of FXa, a key enzyme in the coagulation cascade []. This interaction underscores its potential as an antithrombotic agent, potentially useful in preventing or treating thrombotic disorders.

Q8: How do structural modifications impact the biological activity of this compound?

A8: While specific SAR studies on this compound are limited in the provided research, certain structural features seem crucial for its activity: [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1669005.png)

![8-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B1669006.png)

![7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1669007.png)